molecular formula C17H20N2O2 B5304713 N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea

N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea

Katalognummer B5304713
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: KVCJOZVTVSXANF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea, also known as GSK1363089 or GSK089, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea-based kinase inhibitors and has been shown to inhibit the activity of several kinases, including the oncogenic kinases AKT and P70S6K.

Wirkmechanismus

GSK089 inhibits the activity of AKT and P70S6K by binding to their ATP-binding sites, thereby preventing their phosphorylation and activation. AKT and P70S6K are key regulators of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. Inhibition of this pathway by GSK089 can lead to the induction of apoptosis and inhibition of cell growth and survival.
Biochemical and Physiological Effects:
GSK089 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, GSK089 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. GSK089 has also been shown to improve cognitive function in animal models of neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of GSK089 is its specificity for AKT and P70S6K, which allows for the selective inhibition of these kinases without affecting other signaling pathways. However, one limitation of GSK089 is its limited solubility in water, which can make it difficult to use in some experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of GSK089. One direction is the development of more potent and selective inhibitors of AKT and P70S6K based on the structure of GSK089. Another direction is the investigation of the therapeutic potential of GSK089 in combination with other drugs or therapies. Finally, the study of GSK089 in clinical trials for the treatment of cancer, diabetes, and neurodegenerative disorders is a promising future direction.

Synthesemethoden

The synthesis of GSK089 involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with 2-methylbenzoyl chloride to form N-(4-methoxybenzyl)-2-methylbenzamide. This intermediate is then reacted with phosgene to form N-(4-methoxybenzyl)-N'-2-methylphenylurea, which is further reacted with 4-methylphenylisocyanate to form GSK089.

Wissenschaftliche Forschungsanwendungen

GSK089 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Several preclinical studies have demonstrated the inhibitory activity of GSK089 against AKT and P70S6K, which are key regulators of cell growth and survival. GSK089 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Eigenschaften

IUPAC Name

1-[1-(4-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-6-4-5-7-16(12)19-17(20)18-13(2)14-8-10-15(21-3)11-9-14/h4-11,13H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCJOZVTVSXANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.